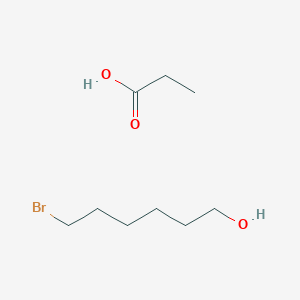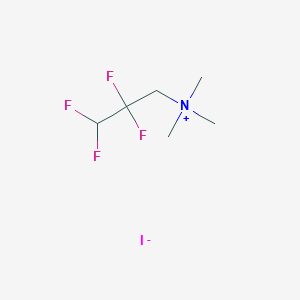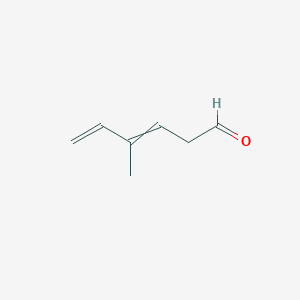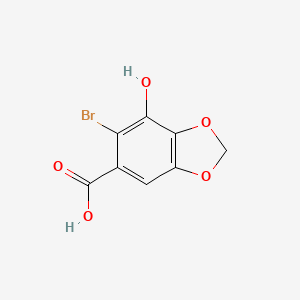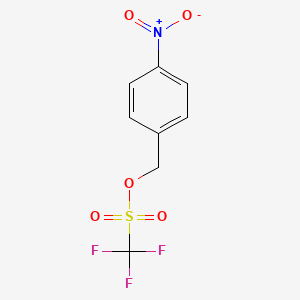
4-Nitrobenzyl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzyl triflate is an organic compound characterized by the presence of a nitro group attached to a benzyl ring, which is further bonded to a triflate group. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols and as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl triflate typically involves the reaction of 4-nitrobenzyl alcohol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
4-Nitrobenzyl alcohol+Triflic anhydride→4-Nitrobenzyl triflate+By-products
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive triflic anhydride.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzyl triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The nitro group can undergo reduction to form amino derivatives, while the benzyl position can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the benzyl position.
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 4-Aminobenzyl triflate.
Oxidation: 4-Nitrobenzaldehyde or 4-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Nitrobenzyl triflate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a photoremovable protecting group in biochemical systems.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl triflate primarily involves its role as a leaving group in nucleophilic substitution reactions. The triflate group, being highly electron-withdrawing, stabilizes the transition state and facilitates the departure of the leaving group. This makes this compound a valuable reagent in various synthetic transformations.
Comparaison Avec Des Composés Similaires
Benzyl Triflate: Similar in structure but lacks the nitro group, making it less reactive in certain contexts.
4-Nitrobenzyl Bromide: Another benzylating agent with a nitro group, but the bromide is a less effective leaving group compared to triflate.
4-Nitrobenzyl Chloride: Similar to 4-nitrobenzyl bromide but with a chloride leaving group, which is also less effective than triflate.
Uniqueness: 4-Nitrobenzyl triflate stands out due to the combination of the electron-withdrawing nitro group and the highly reactive triflate leaving group. This unique combination enhances its reactivity and makes it particularly useful in synthetic organic chemistry.
Propriétés
Numéro CAS |
114533-06-1 |
|---|---|
Formule moléculaire |
C8H6F3NO5S |
Poids moléculaire |
285.20 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6F3NO5S/c9-8(10,11)18(15,16)17-5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2 |
Clé InChI |
DFMFSSOQMCTCGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COS(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


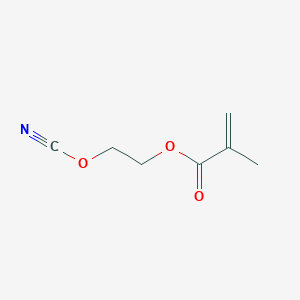
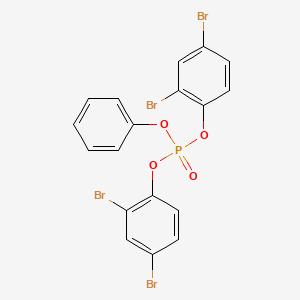
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
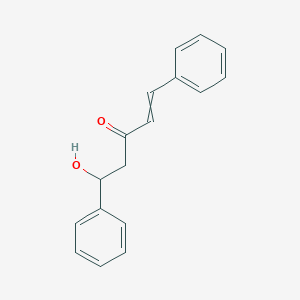
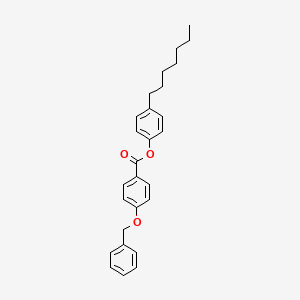
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
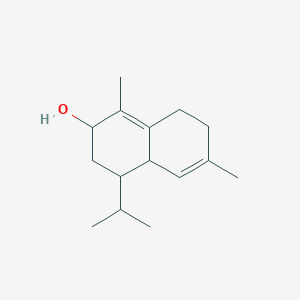
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

